molecular formula C10H17N2O14P3 B085787 Desoxythymidintriphosphat CAS No. 1057-33-6

Desoxythymidintriphosphat

Cat. No. B085787
CAS RN: 1057-33-6
M. Wt: 482.17 g/mol
InChI Key: HBKGWQBKINKICK-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desoxythymidintriphosphat (dTTP) is a nucleotide that plays a vital role in DNA synthesis. It is a building block of DNA, along with deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), and deoxyguanosine triphosphate (dGTP). dTTP is synthesized in cells through a complex process involving several enzymes, and it is essential for the proper functioning of DNA replication and repair.

Mechanism Of Action

DTTP is incorporated into DNA by DNA polymerases during DNA replication. It pairs with deoxyadenosine triphosphate (dATP), deoxycytidine triphosphate (dCTP), and deoxyguanosine triphosphate (dGTP) to form the complementary base pairs that make up the DNA double helix.

Biochemical And Physiological Effects

DTTP is essential for proper DNA replication and repair. Its absence or deficiency can lead to DNA damage and mutations, which can cause cancer and other diseases. Desoxythymidintriphosphat is also involved in the regulation of cell growth and differentiation.

Advantages And Limitations For Lab Experiments

One advantage of using Desoxythymidintriphosphat in lab experiments is its availability and affordability. It is also stable and easy to handle. However, one limitation is that it can be easily degraded by nucleases, which can affect the accuracy of experimental results.

Future Directions

There are several future directions for research on Desoxythymidintriphosphat. One area of interest is the development of new drugs targeting DNA synthesis and repair pathways. Another area of research is the role of Desoxythymidintriphosphat in epigenetic regulation and chromatin remodeling. Additionally, there is ongoing research on the use of Desoxythymidintriphosphat analogs in DNA sequencing and other molecular biology techniques.

Synthesis Methods

The synthesis of Desoxythymidintriphosphat involves several enzymatic reactions, starting with the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase. The dTMP is then phosphorylated by the enzyme thymidine kinase to form deoxythymidine diphosphate (dTDP), which is further phosphorylated to form Desoxythymidintriphosphat by the enzyme nucleoside diphosphate kinase.

Scientific Research Applications

DTTP is widely used in scientific research as a tool for studying DNA replication and repair. It is also used in the development of new drugs targeting DNA synthesis and repair pathways. Desoxythymidintriphosphat is commonly used in DNA sequencing, PCR, and other molecular biology techniques.

properties

CAS RN

1057-33-6

Product Name

Desoxythymidintriphosphat

Molecular Formula

C10H17N2O14P3

Molecular Weight

482.17 g/mol

IUPAC Name

[hydroxy-[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H17N2O14P3/c1-5-3-12(10(15)11-9(5)14)8-2-6(7(4-13)23-8)24-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1

InChI Key

HBKGWQBKINKICK-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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